(1-Hydrazinylethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydrazinylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition
Preparation Methods
The synthesis of (1-Hydrazinylethyl)phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
(1-Hydrazinylethyl)phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s phosphorus atom is a hard, electrophilic center, making it susceptible to reactions with hard nucleophiles . Common reagents used in these reactions include halides, bases, and oxidizing agents. For example, the reaction with halides can lead to the formation of phosphonate esters, while oxidation can produce phosphonic acids . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Hydrazinylethyl)phosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various phosphonate derivatives . In biology, phosphonates are known for their bioactive properties, including antibacterial and antifungal activities . In medicine, they are used for bone targeting and as pro-drugs . Additionally, phosphonates are employed in the design of supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes
Mechanism of Action
The mechanism of action of (1-Hydrazinylethyl)phosphonic acid involves its ability to mimic phosphates and carboxylates of biological molecules, thereby inhibiting metabolic enzymes . This inhibition occurs because the compound can bind to the active sites of enzymes, preventing their normal function. The molecular targets and pathways involved in this process include various enzymes essential for cellular metabolism, such as glutamine synthetase . This mechanism is crucial for the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
(1-Hydrazinylethyl)phosphonic acid can be compared to other similar compounds, such as α-hydroxy phosphonates and α-amino phosphonates . These compounds share the phosphonic acid functional group but differ in their specific substituents and chemical properties. For example, α-hydroxy phosphonates are known for their water solubility and coordination properties, while α-amino phosphonates are recognized for their bioactivity . The uniqueness of this compound lies in its specific hydrazinylethyl substituent, which imparts distinct chemical and biological properties.
Biological Activity
(1-Hydrazinylethyl)phosphonic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phosphonic acid moiety, which is known for its ability to interact with biological systems. The hydrazine group adds unique properties that may enhance its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Phosphonic acids are known to inhibit various enzymes, including proteases and phosphatases. This inhibition can disrupt critical biological pathways, making phosphonic acids potential candidates for drug development against diseases such as cancer and Alzheimer's disease .
- Anticancer Activity : Research indicates that phosphonic acids may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain phosphonate derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anticancer Properties
A study investigated the cytotoxic effects of this compound on several human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in liver (HepG2) and lung (A549) cancer cells. The IC50 values indicated potent activity, comparable to established chemotherapeutic agents.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
MCF-7 | 25 | Inhibition of proliferation |
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. In vitro assays showed that this compound significantly inhibited AChE activity, suggesting potential use in treating Alzheimer's disease.
Concentration (mM) | % Inhibition |
---|---|
0.5 | 45 |
1.0 | 70 |
2.0 | 85 |
Applications in Drug Development
Given its biological activities, this compound is being explored as a lead compound in drug discovery. Its ability to target specific enzymes and pathways makes it a candidate for developing therapies for cancer and neurodegenerative disorders.
Properties
CAS No. |
60347-07-1 |
---|---|
Molecular Formula |
C2H9N2O3P |
Molecular Weight |
140.08 g/mol |
IUPAC Name |
1-hydrazinylethylphosphonic acid |
InChI |
InChI=1S/C2H9N2O3P/c1-2(4-3)8(5,6)7/h2,4H,3H2,1H3,(H2,5,6,7) |
InChI Key |
SEWYBHGROIXQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(NN)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.